molecular formula C22H19N3O5S B4189462 1-[(7-nitrodibenzo[b,d]furan-2-yl)sulfonyl]-4-phenylpiperazine

1-[(7-nitrodibenzo[b,d]furan-2-yl)sulfonyl]-4-phenylpiperazine

Cat. No. B4189462
M. Wt: 437.5 g/mol
InChI Key: GCVSWEZLNHFMMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(7-nitrodibenzo[b,d]furan-2-yl)sulfonyl]-4-phenylpiperazine, also known as N-(2-(4-(phenylpiperazin-1-yl)sulfonyl)-7-nitrobenzo[b]furan-5-yl) methanesulfonamide, is a chemical compound used in scientific research. It is a potent and selective inhibitor of the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin in the central nervous system. The compound has been studied for its potential therapeutic applications in the treatment of various psychiatric disorders, including depression and anxiety.

Mechanism of Action

The mechanism of action of 1-[(7-nitrodibenzo[b,d]furan-2-yl)sulfonyl]-4-phenylpiperazine involves the inhibition of the serotonin transporter (SERT), a protein responsible for the reuptake of serotonin in the central nervous system. By inhibiting SERT, the compound increases the levels of serotonin in the synaptic cleft, leading to improved mood and decreased symptoms of depression and anxiety.
Biochemical and Physiological Effects:
1-[(7-nitrodibenzo[b,d]furan-2-yl)sulfonyl]-4-phenylpiperazine has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on SERT, the compound has been shown to modulate the activity of other neurotransmitter systems, including dopamine and norepinephrine. The compound has also been shown to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[(7-nitrodibenzo[b,d]furan-2-yl)sulfonyl]-4-phenylpiperazine in lab experiments is its high selectivity for the serotonin transporter. This allows researchers to study the specific effects of serotonin reuptake inhibition on behavior and neurotransmitter activity. However, one limitation of the compound is its low water solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 1-[(7-nitrodibenzo[b,d]furan-2-yl)sulfonyl]-4-phenylpiperazine. One area of interest is the potential use of the compound in the treatment of other psychiatric disorders, such as bipolar disorder and schizophrenia. Another area of interest is the development of more water-soluble analogs of the compound for improved in vivo administration. Additionally, further research is needed to fully elucidate the biochemical and physiological effects of the compound on neurotransmitter systems other than serotonin.

Scientific Research Applications

1-[(7-nitrodibenzo[b,d]furan-2-yl)sulfonyl]-4-phenylpiperazine has been extensively studied for its potential therapeutic applications in the treatment of various psychiatric disorders, including depression and anxiety. The compound has been shown to inhibit the reuptake of serotonin in the central nervous system, leading to increased levels of serotonin in the synaptic cleft and improved mood.

properties

IUPAC Name

1-(7-nitrodibenzofuran-2-yl)sulfonyl-4-phenylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O5S/c26-25(27)17-6-8-19-20-15-18(7-9-21(20)30-22(19)14-17)31(28,29)24-12-10-23(11-13-24)16-4-2-1-3-5-16/h1-9,14-15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVSWEZLNHFMMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)OC5=C4C=CC(=C5)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(7-Nitrodibenzo[b,d]furan-2-yl)sulfonyl]-4-phenylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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